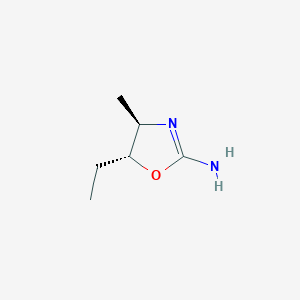
(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one is a chiral compound with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which contributes to its specific biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-ethylpyrrolidin-2-one typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of lipase-mediated resolution protocols, which provide high enantiomeric excess . Another method involves the use of ring-closing metathesis followed by SN2 displacement reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of solid-state forms and corresponding pharmaceutical compositions .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Often employed to reduce carbonyl groups to alcohols or amines.
Substitution: Commonly used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of (3S,4R)-3-Amino-4-ethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit human ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme, by forming an irreversible tight-binding adduct in the active site . This inhibition can disrupt metabolic pathways and has potential therapeutic implications for diseases like hepatocellular carcinoma .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: Another chiral pyrrolidine derivative with antibacterial activity.
(3S,4R)-3-Methoxy-4-methylaminopyrrolidine: Similar in structure but with different functional groups, leading to varied biological activities.
Uniqueness
(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological and chemical properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound for therapeutic research .
Eigenschaften
Molekularformel |
C6H12N2O |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(3S,4R)-3-amino-4-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-2-4-3-8-6(9)5(4)7/h4-5H,2-3,7H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
InChI-Schlüssel |
XBUCGJWKELNMPB-UHNVWZDZSA-N |
Isomerische SMILES |
CC[C@@H]1CNC(=O)[C@H]1N |
Kanonische SMILES |
CCC1CNC(=O)C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)




![3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12880245.png)


